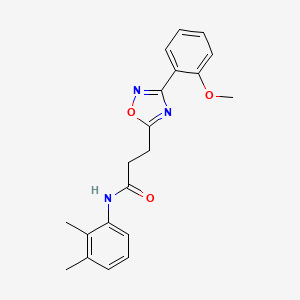
1-(4-chlorobenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CBMEP, and it belongs to the class of sulfonylpiperidines. CBMEP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of CBMEP involves its ability to bind to specific ion channels and receptors in the nervous system. This binding leads to the inhibition of ion flow through these channels, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
CBMEP has been shown to have a wide range of biochemical and physiological effects, including the inhibition of ion channels in the nervous system, the reduction of neurotransmitter release, and the modulation of synaptic plasticity. These effects can have implications for the treatment of various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CBMEP is its ability to selectively block specific ion channels and receptors, which can help researchers better understand the mechanisms underlying various physiological processes. However, CBMEP also has certain limitations, including its potential toxicity and the need for careful dosing in experiments.
Orientations Futures
There are several potential future directions for research involving CBMEP, including its use in the study of neurodegenerative diseases, the development of new drugs for the treatment of neurological and psychiatric disorders, and the exploration of its potential as a tool for gene editing and other genetic therapies. Additionally, further research is needed to better understand the mechanisms underlying CBMEP's effects and to develop more effective dosing strategies for experimental use.
Méthodes De Synthèse
The synthesis of CBMEP involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylpiperidine-1-carboxylic acid, followed by the addition of piperidine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
CBMEP has been used in a variety of scientific research applications, including the study of ion channels and receptors in the nervous system. This compound has been shown to be a potent blocker of certain ion channels, which can help researchers better understand the mechanisms underlying various physiological processes.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-cyclohexylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S/c19-15-8-10-17(11-9-15)25(23,24)21-12-4-5-14(13-21)18(22)20-16-6-2-1-3-7-16/h8-11,14,16H,1-7,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHWEGUOHKFJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389968 |
Source


|
| Record name | STK140974 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
460327-36-0 |
Source


|
| Record name | STK140974 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)










